4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide
CAS No.:
Cat. No.: VC19964205
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO4S |
|---|---|
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | 7-amino-8-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one |
| Standard InChI | InChI=1S/C9H9NO4S/c10-6-2-1-5-7(11)3-4-15(13,14)9(5)8(6)12/h1-2,12H,3-4,10H2 |
| Standard InChI Key | XAFUDRXYGWEGJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C2=C(C1=O)C=CC(=C2O)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic name, 4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide, delineates its core structure and substituents:
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Benzothiopyran-4-one: A bicyclic system comprising a benzene ring fused to a thiopyran ring, with a ketone group at position 4.
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1,1-Dioxide: Indicates the sulfur atom in the thiopyran ring is oxidized to a sulfone group.
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7-Amino and 8-Hydroxy: Substituents on the benzene ring at positions 7 and 8, respectively.
The molecular formula is C₉H₉NO₄S, derived from the base benzothiopyran system (C₉H₈OS) modified by sulfone oxidation (+O₂), amino (-NH₂), and hydroxy (-OH) groups .
Structural Elucidation and Key Features
The molecule’s rigidity arises from its fused bicyclic system and the absence of rotatable bonds. Key structural attributes include:
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Sulfone Group: Enhances polarity and potential hydrogen-bonding interactions.
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Amino and Hydroxy Groups: Provide sites for electrophilic substitution and participation in biochemical pathways.
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Planar Aromatic System: Facilitates π-π stacking interactions in protein binding .
Synthesis and Manufacturing
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring precise placement of amino and hydroxy groups on the benzene ring.
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Sulfone Stability: Avoiding over-oxidation or decomposition during sulfonation steps.
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Purification: Separating isomers due to the compound’s rigid structure .
Physicochemical Properties
Key Parameters
| Property | Value |
|---|---|
| Molecular Weight | 227.24 g/mol |
| Topological PSA (TPSA) | 97.46 Ų |
| LogP (Partition Coeff.) | 0.3345 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 0 |
Solubility and Stability
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Solubility: Moderate aqueous solubility due to high TPSA, enhanced by polar solvents like ethanol or DMSO.
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Stability: Likely stable under inert conditions but susceptible to photodegradation due to the aromatic system .
| Compound | Target Activity | IC₅₀/EC₅₀ |
|---|---|---|
| This Compound | Not yet reported | N/A |
| Benzothiophene Sulfones | RORγt Modulation | 1–10 μM (TR-FRET) |
| 4,5-Dimethoxy Derivatives | AChE Inhibition | 2–5 μM |
Table 1: Activity comparison with structurally related compounds .
Applications and Future Directions
Pharmaceutical Development
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Immune Modulators: Potential targeting of RORγt for autoimmune diseases.
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Antioxidant Agents: Scavenging reactive oxygen species in neurodegenerative disorders .
Material Science
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